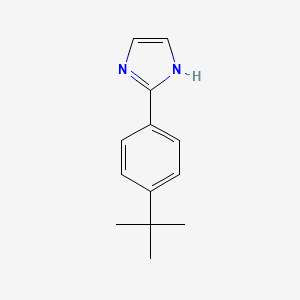
1-(Cyclopropylmethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The cyclopropylmethyl group attached to the piperidine ring adds unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)piperidine can be synthesized through several methods. One common approach involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the chlorination of amino alcohols using thionyl chloride (SOCl₂), followed by cyclization . Additionally, microwave irradiation can be employed for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
化学反応の分析
Types of Reactions: 1-(Cyclopropylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidines.
科学的研究の応用
1-(Cyclopropylmethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(Cyclopropylmethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethyl group enhances its binding affinity and selectivity towards specific targets. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Piperidine: The parent compound, which lacks the cyclopropylmethyl group.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Cyclohexylmethylpiperidine: A compound with a cyclohexylmethyl group instead of a cyclopropylmethyl group.
Uniqueness: 1-(Cyclopropylmethyl)piperidine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties
特性
CAS番号 |
76787-83-2 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)piperidine |
InChI |
InChI=1S/C9H17N/c1-2-6-10(7-3-1)8-9-4-5-9/h9H,1-8H2 |
InChIキー |
FGRIVGLVHHUSHB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)






